
3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses and hematopoiesis. CP-690,550 was first discovered by Pfizer, and it has been studied extensively for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.
Mechanism of Action
3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester works by inhibiting the activity of JAK enzymes, which are involved in the activation of STAT transcription factors. This leads to the suppression of the immune response and the reduction of inflammation. This compound specifically targets JAK3, which is primarily expressed in immune cells, and has been shown to be effective in reducing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of inflammation, the suppression of the immune response, and the inhibition of T-cell activation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester for lab experiments is its specificity for JAK3, which allows for the selective inhibition of the JAK-STAT signaling pathway in immune cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the research and development of 3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester. One area of interest is the potential use of JAK inhibitors, including this compound, in the treatment of COVID-19. It has been suggested that JAK inhibitors may be effective in reducing the cytokine storm associated with severe COVID-19 cases. Another area of interest is the development of more potent and selective JAK inhibitors, which may have improved therapeutic efficacy and fewer side effects. Additionally, further research is needed to fully understand the long-term effects of JAK inhibition on the immune system and other physiological processes.
Scientific Research Applications
3-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting the JAK-STAT signaling pathway. This compound has also been studied for its potential use in the prevention of transplant rejection and the treatment of graft-versus-host disease.
properties
IUPAC Name |
tert-butyl 3-[(3-cyanopyridin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-9-5-7-13(11-20)19-14-12(10-17)6-4-8-18-14/h4,6,8,13H,5,7,9,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVTYLARILDNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308736.png)
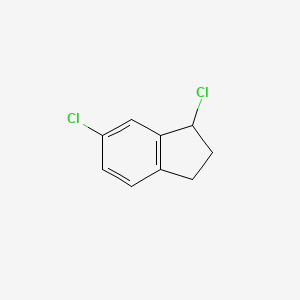
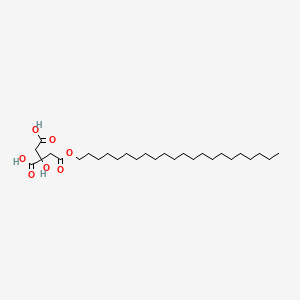
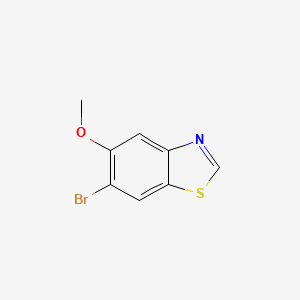
![Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B3308757.png)
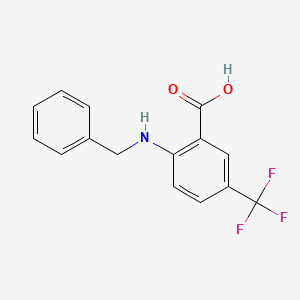

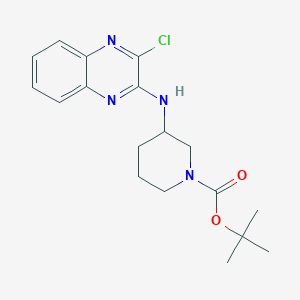

![3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308785.png)
![(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester](/img/structure/B3308797.png)
![(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester](/img/structure/B3308799.png)
